molecular formula C10H16N2O3S2 B8627211 N-(Butylcarbamoyl)-4-methylthiophene-3-sulfonamide CAS No. 81417-54-1

N-(Butylcarbamoyl)-4-methylthiophene-3-sulfonamide

Cat. No. B8627211
M. Wt: 276.4 g/mol
InChI Key: CJZSQJFMZBJWSY-UHFFFAOYSA-N
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Patent
US04645529

Procedure details

4-Methyl-3-thiophenesulfonamide (22 g), 125 ml of methyl ethyl ketone, 16.6 g of potassium carbonate and 14.3 g of butyl isocyanate was stirred at reflux for six hours, allowed to stand overnight and then evaporated to a syrup. Water (150 ml) was added to the residue and the mixture was filtered to remove a small amount of solid. The filtrate was acidified, cooled and the resulting intermediate was filtered off. It melted at 126°-131° C.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([S:7]([NH2:10])(=[O:9])=[O:8])=[CH:4][S:5][CH:6]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:17]([N:21]=[C:22]=[O:23])[CH2:18][CH2:19][CH3:20]>C(C(C)=O)C>[CH2:17]([NH:21][C:22]([NH:10][S:7]([C:3]1[C:2]([CH3:1])=[CH:6][S:5][CH:4]=1)(=[O:9])=[O:8])=[O:23])[CH2:18][CH2:19][CH3:20] |f:1.2.3|

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
CC=1C(=CSC1)S(=O)(=O)N
Name
Quantity
16.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
14.3 g
Type
reactant
Smiles
C(CCC)N=C=O
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for six hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
evaporated to a syrup
ADDITION
Type
ADDITION
Details
Water (150 ml) was added to the residue
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove a small amount of solid
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
the resulting intermediate was filtered off

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(CCC)NC(=O)NS(=O)(=O)C1=CSC=C1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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